(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C25H23NO5 and its molecular weight is 417.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid, also known as Fmoc-alpha-methyl-L-Tyr, is the peptide bond formation in proteins . This compound is used in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-alpha-methyl-L-Tyr acts as a protecting group for the N-terminal amino group during peptide synthesis . The fluorenylmethyloxycarbonyl (Fmoc) moiety serves as an N-masking group, which is stable to the harsh oxidative conditions frequently used to generate peptide thioesters . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
The compound plays a crucial role in the native chemical ligation (NCL) of unprotected peptide segments made by solid-phase peptide syntheses (SPPS) . This process enables chemical access to a variety of functional protein molecules .
Pharmacokinetics
Its solubility and stability under various conditions are critical for its role in peptide synthesis .
Result of Action
The result of the action of Fmoc-alpha-methyl-L-Tyr is the successful synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-alpha-methyl-L-Tyr is influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature . Therefore, maintaining optimal conditions is crucial for the efficacy and stability of this compound during peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-25(23(28)29,14-16-10-12-17(27)13-11-16)26-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22,27H,14-15H2,1H3,(H,26,30)(H,28,29)/t25-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUHZAKWMCLMLZ-VWLOTQADSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.